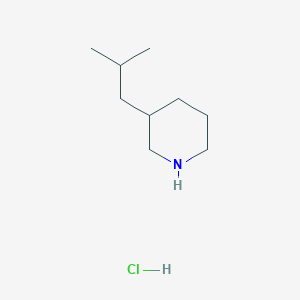

3-(2-Methylpropyl)piperidine hydrochloride

Descripción general

Descripción

3-(2-Methylpropyl)piperidine hydrochloride: is a chemical compound with the molecular formula C9H19N·HClThis compound is a derivative of piperidine, a six-membered heterocyclic amine with significant importance in medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropyl)piperidine hydrochloride typically involves the alkylation of piperidine with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Methylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acyl chlorides, sodium hydride, potassium tert-butoxide.

Major Products Formed:

Oxidation: N-oxides of 3-(2-Methylpropyl)piperidine.

Reduction: Reduced forms of the compound, such as secondary amines.

Substitution: Substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Unfortunately, there is very limited information available within the provided search results regarding the specific applications of "3-(2-Methylpropyl)piperidine hydrochloride." However, based on the available data, here's what can be inferred and related information about similar compounds:

Piperidine Derivatives and Their Applications

- General Importance: Piperidines are essential synthetic fragments in drug design, playing a significant role in the pharmaceutical industry .

- Synthesis: Various methods exist for synthesizing piperidine derivatives, including intramolecular aza-Michael reactions, which are used to construct enantiomerically enriched N-heterocycles .

Potential Areas of Application (Inferred from Related Research)

Given that the query compound is a piperidine derivative, and considering the search results, potential applications can be extrapolated from similar compounds and their uses:

- Adenosine Receptor Ligands: Some piperidine derivatives have been explored as adenosine receptor ligands, showing potential as adenosine A1 antagonists with high A1 selectivity . These compounds can modulate various physiological functions in the central nervous system .

- Central Nervous System Agents: Piperidine derivatives can be developed as agents acting on the central nervous system .

- PDHK Inhibitors: While not directly linked to the query compound, other piperidine derivatives are known as pyruvate dehydrogenase kinase (PDHK) inhibitors . These inhibitors may be useful in treating diseases related to glucose utilization disorders, diabetic complications, and conditions caused by limited energy substrate supply to tissues, such as cardiac failure and cancer .

- Analgesics: Some N-substituted piperidines have shown analgesic activity .

- Treatments for various conditions: Some related compounds have been explored for treating obesity, cocaine relapse, nicotine withdrawal, depression, anxiety, and schizophrenia .

Experimental Methods

- In Vitro Testing: The susceptibility of cells to treatment with piperidine compounds can be determined through in vitro tests. These tests involve combining a culture of cells with the compound at varying concentrations and observing cellular responses .

- Animal Models: Animal models (e.g., primates, rodents) are valuable for experimental investigations, providing a model for treating human diseases .

Limitations

Mecanismo De Acción

The mechanism of action of 3-(2-Methylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Piperidine: The parent compound of 3-(2-Methylpropyl)piperidine hydrochloride, widely used in organic synthesis and medicinal chemistry.

N-Methylpiperidine: A methylated derivative of piperidine with similar chemical properties.

4-Methylpiperidine: Another methylated piperidine derivative with distinct biological activities.

Uniqueness: this compound is unique due to its specific isobutyl substitution at the 3-position of the piperidine ring. This structural modification imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Actividad Biológica

3-(2-Methylpropyl)piperidine hydrochloride is a piperidine derivative with a variety of biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a 2-methylpropyl group. This unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

Target Interactions

Piperidine derivatives, including this compound, have been shown to interact with several biological targets:

- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of various compounds.

- Signaling Pathways : The compound may activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression and cellular responses.

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Studies

In recent studies, piperidine derivatives were evaluated for their anticancer properties. For instance, certain compounds showed significant cytotoxicity against various hematological cancer cell lines, enhancing the expression of apoptosis-promoting genes like p53 and Bax . The molecular docking analyses confirmed their binding affinity to critical targets involved in cancer progression.

Antiviral Activity

Research has indicated that this compound exhibits antiviral activity against HIV-1 strains. In vitro studies revealed that this compound could reduce viral replication significantly while maintaining low cytotoxicity levels, thus demonstrating a favorable selectivity index .

Analgesic Properties

A study focusing on dual piperidine-based compounds highlighted their broad spectrum of analgesic activity. The findings suggested that these compounds could be effective in managing both nociceptive and neuropathic pain through novel mechanisms of action .

Pharmacological Applications

The pharmacological potential of this compound extends across several fields:

- Cancer Therapy : Investigated for its ability to induce apoptosis in cancer cells.

- Antiviral Agents : Explored for treatment strategies against HIV.

- Pain Management : Considered for its analgesic properties, particularly in chronic pain conditions.

- Neurodegenerative Diseases : Potential applications in treating Alzheimer's disease through cholinesterase inhibition .

Propiedades

IUPAC Name |

3-(2-methylpropyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)6-9-4-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDLRDKTNUZNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.